Cas no 193746-84-8 (4-(Dimethoxymethyl)-2-methoxypyrimidine)

4-(Dimethoxymethyl)-2-methoxypyrimidine structure
193746-84-8 structure
Product Name:4-(Dimethoxymethyl)-2-methoxypyrimidine
CAS No:193746-84-8
MF:C8H12N2O3
MW:184.192481994629
MDL:MFCD08275991
CID:1028280
Update Time:2025-07-19

4-(Dimethoxymethyl)-2-methoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Dimethoxymethyl)-2-methoxypyrimidine
    • 2-Methoxypyrimidine-4-carboxaldehyde dimethyl acetal
    • 4-DIMETHOXYMETHYL-2-METHOXY-PYRIMIDINE
    • AK138859
    • GEIHKDMHTFBNOP-UHFFFAOYSA-N
    • 4-(dimethoxymethyl)-2-methoxy-pyrimidine
    • ST2418017
    • AB0059905
    • AX8260478
    • Z4355
    • MDL: MFCD08275991
    • Inchi: 1S/C8H12N2O3/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
    • InChI Key: GEIHKDMHTFBNOP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CN=C(N=1)OC)OC

Computed Properties

  • Exact Mass: 184.08500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.5

Experimental Properties

  • PSA: 53.47000
  • LogP: 0.77660

4-(Dimethoxymethyl)-2-methoxypyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(Dimethoxymethyl)-2-methoxypyrimidine Pricemore >>

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4-(Dimethoxymethyl)-2-methoxypyrimidine Production Method

Additional information on 4-(Dimethoxymethyl)-2-methoxypyrimidine

Recent Advances in the Application of 4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS: 193746-84-8) in Chemical Biology and Pharmaceutical Research

The compound 4-(Dimethoxymethyl)-2-methoxypyrimidine (CAS: 193746-84-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This heterocyclic compound, characterized by its dimethoxymethyl and methoxy substituents, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antiviral and anticancer drug design.

One of the most notable advancements involving 4-(Dimethoxymethyl)-2-methoxypyrimidine is its incorporation into nucleoside analogs, which are pivotal in antiviral therapies. Researchers have demonstrated that modifications to the pyrimidine ring, such as those introduced by this compound, can enhance the binding affinity and selectivity of these analogs for viral polymerases. A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficacy of derivatives of 4-(Dimethoxymethyl)-2-methoxypyrimidine in inhibiting the replication of RNA viruses, including SARS-CoV-2, by interfering with viral RNA synthesis.

In addition to its antiviral potential, 4-(Dimethoxymethyl)-2-methoxypyrimidine has shown promise in oncology research. A recent investigation in Bioorganic & Medicinal Chemistry Letters reported that this compound can be utilized to synthesize small-molecule inhibitors targeting key oncogenic kinases. The study revealed that the dimethoxymethyl group plays a critical role in stabilizing the inhibitor-enzyme complex, thereby improving the pharmacokinetic properties of the resulting drug candidates. These findings underscore the compound's utility in the rational design of kinase inhibitors for cancer treatment.

Beyond its direct therapeutic applications, 4-(Dimethoxymethyl)-2-methoxypyrimidine has also been employed as a key intermediate in the synthesis of complex natural products and agrochemicals. Its reactivity under mild conditions makes it an attractive candidate for multi-step synthetic routes. For instance, a 2022 publication in Organic Letters detailed its use in the total synthesis of a marine-derived alkaloid with potent anti-inflammatory activity, showcasing its versatility in organic chemistry.

Despite these advancements, challenges remain in optimizing the synthetic protocols for 4-(Dimethoxymethyl)-2-methoxypyrimidine to ensure scalability and cost-effectiveness. Recent efforts have focused on developing greener catalytic methods to produce this compound with higher yields and reduced environmental impact. A study in ACS Sustainable Chemistry & Engineering introduced a novel photocatalytic approach that minimizes the use of hazardous reagents, aligning with the principles of green chemistry.

Looking ahead, the continued exploration of 4-(Dimethoxymethyl)-2-methoxypyrimidine is expected to yield further breakthroughs in drug discovery and chemical biology. Its structural flexibility and functional group compatibility position it as a valuable tool for medicinal chemists aiming to address unmet medical needs. Future research directions may include the development of new derivatives with enhanced bioactivity and the integration of this compound into combinatorial chemistry libraries for high-throughput screening.

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